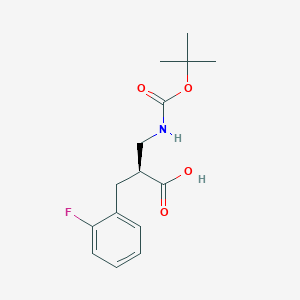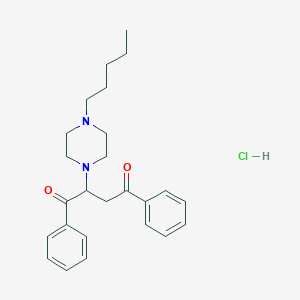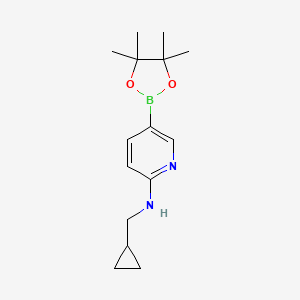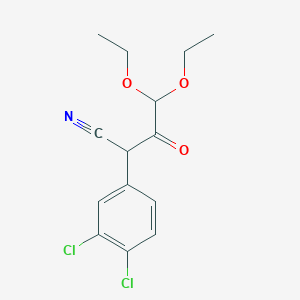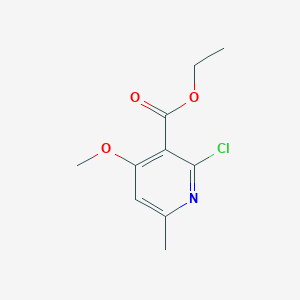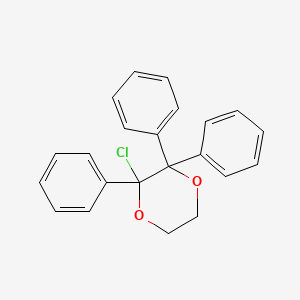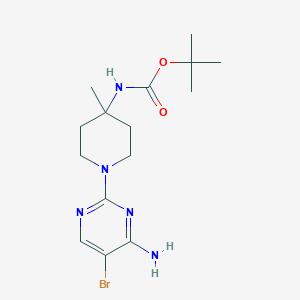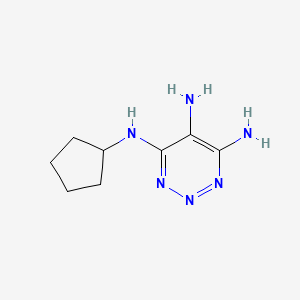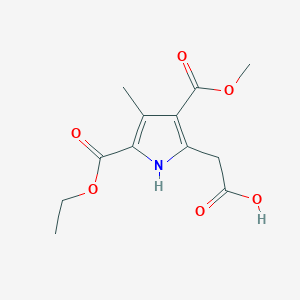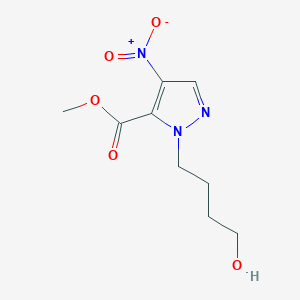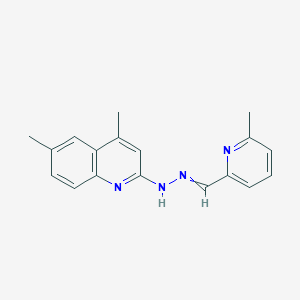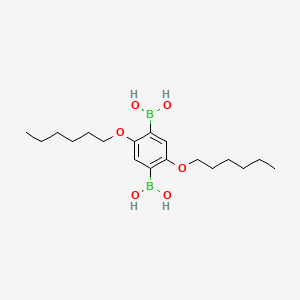
(2,5-Bis(hexyloxy)-1,4-phenylene)diboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Bis(hexyloxy)-1,4-phenylene)diboronic acid is an organoboron compound that features two boronic acid groups attached to a phenylene ring substituted with hexyloxy groups. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Bis(hexyloxy)-1,4-phenylene)diboronic acid typically involves the borylation of a suitable precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base . The reaction conditions often include solvents such as toluene or ethanol, and bases like potassium carbonate or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
(2,5-Bis(hexyloxy)-1,4-phenylene)diboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid groups to boranes.
Substitution: The phenylene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions include boronic esters, borates, boranes, and various substituted phenylene derivatives.
Aplicaciones Científicas De Investigación
(2,5-Bis(hexyloxy)-1,4-phenylene)diboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the development of boron-containing drugs and as a tool for studying biological processes.
Mecanismo De Acción
The mechanism by which (2,5-Bis(hexyloxy)-1,4-phenylene)diboronic acid exerts its effects involves the interaction of its boronic acid groups with various molecular targets. These interactions can lead to the formation of boron-oxygen or boron-nitrogen bonds, which play a crucial role in the compound’s reactivity and functionality. The pathways involved include the formation of boronate complexes and the participation in cross-coupling reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Thiophene-2,5-diboronic acid bis(pinacol) ester
- 2,2′-Bithiophene-5,5′-diboronic acid bis(pinacol) ester
- Bis(hexylene glycolato)diboron
Uniqueness
(2,5-Bis(hexyloxy)-1,4-phenylene)diboronic acid is unique due to its hexyloxy substituents, which enhance its solubility and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring high solubility and specific reactivity patterns .
Propiedades
Fórmula molecular |
C18H32B2O6 |
|---|---|
Peso molecular |
366.1 g/mol |
Nombre IUPAC |
(4-borono-2,5-dihexoxyphenyl)boronic acid |
InChI |
InChI=1S/C18H32B2O6/c1-3-5-7-9-11-25-17-13-16(20(23)24)18(14-15(17)19(21)22)26-12-10-8-6-4-2/h13-14,21-24H,3-12H2,1-2H3 |
Clave InChI |
QKMOXCJPFCTBJF-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1OCCCCCC)B(O)O)OCCCCCC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


